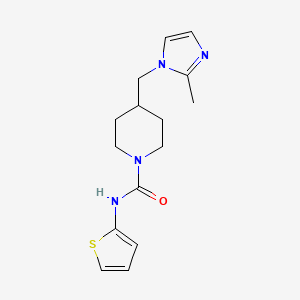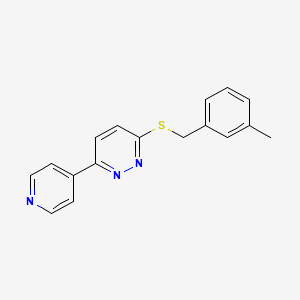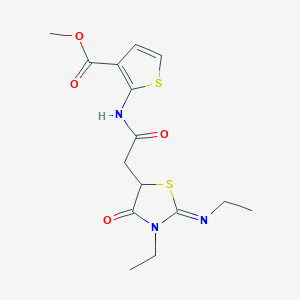
(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This parent compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer .
Synthesis Analysis
The synthesis of the parent compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, involves a multicomponent reaction . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Chemical Reactions Analysis
The parent compound was used in various reactions to synthesize new compounds. For example, it was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, which was then reacted with some alkylating agents leading to alkylation at nitrogen .科学的研究の応用
Synthesis and Characterization
- Synthesis of Derivatives: A series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized, showcasing the chemical versatility and potential for further modification of compounds similar to the mentioned chemical structure. These compounds were characterized using NMR, IR, Mass spectral data, and elemental analysis, indicating their structural integrity and purity. The study underscores the significance of structural characterization in understanding the molecular framework of these derivatives for potential bioactivity (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Bioactivity Evaluation
Antimicrobial Activity
The synthesized derivatives were evaluated for their antimicrobial activity, providing insights into their potential therapeutic applications. The evaluation of antimicrobial activity is crucial in the development of new agents that can be used against resistant strains of bacteria and fungi, which is a growing concern in the medical field (Spoorthy et al., 2021).
Anticancer Activity
Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors were synthesized, and their anticancer activity against colon HCT-116 human cancer cell line was evaluated. Some compounds displayed potent activity, highlighting the potential of these derivatives in cancer therapy. This underscores the importance of structure-activity relationship studies in identifying effective anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Corrosion Inhibition
- Corrosion Inhibition Efficiency: The electrochemical behavior of derivatives similar to the mentioned compound and their effectiveness as corrosion inhibitors were studied. Theoretical calculations based on density functional theory (DFT) were employed to explain the efficiencies of these compounds as corrosion inhibitors. This research highlights the potential of chemical derivatives in industrial applications, particularly in protecting metals against corrosion in acidic environments (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
作用機序
特性
IUPAC Name |
methyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-4-16-15-18(5-2)13(20)10(24-15)8-11(19)17-12-9(6-7-23-12)14(21)22-3/h6-7,10H,4-5,8H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJKNYQMIFTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C=CS2)C(=O)OC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

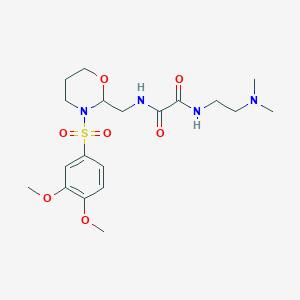
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2966014.png)

![2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2966017.png)

![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)-3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B2966021.png)
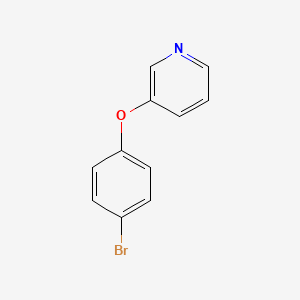
![2,4,6-trimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2966023.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2966025.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966027.png)
